molecular formula C20H18N6OS B2424140 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034549-96-5

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2424140
CAS No.: 2034549-96-5
M. Wt: 390.47
InChI Key: PGYCWSXYJCMBAZ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a potent and selective small molecule inhibitor of TANK-Binding Kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase that plays a pivotal role in the innate immune response by regulating the production of type I interferons through the activation of IRF3 and IRF7 downstream of pattern recognition receptors. Beyond its immunoregulatory functions, TBK1 is a key node in multiple oncogenic signaling pathways. It is involved in the activation of the AKT/mTOR survival pathway and has been identified as a critical downstream effector of mutant KRAS in certain cancers. Consequently, this inhibitor serves as a valuable chemical probe for dissecting TBK1-dependent signaling in the context of oncogenesis and tumor microenvironment signaling . Its primary research applications include investigating the mechanisms of cancer cell survival, proliferation, and resistance to therapy, as well as exploring the intricate crosstalk between the immune system and cancer. By selectively inhibiting TBK1, this compound enables researchers to validate TBK1 as a therapeutic target and explore novel treatment strategies for TBK1-dependent cancers and autoimmune disorders.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-20(14-3-4-15-19(9-14)28-12-24-15)23-7-8-26-18(13-1-2-13)10-16(25-26)17-11-21-5-6-22-17/h3-6,9-13H,1-2,7-8H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCWSXYJCMBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety, a pyrazole derivative, and a cyclopropyl group. Its molecular formula is C20H20N6O, with a molecular weight of approximately 372.432 g/mol. The presence of multiple functional groups suggests diverse biological activities.

Structural Characteristics

FeatureDetails
Molecular FormulaC20H20N6O
Molecular Weight372.432 g/mol
Key Functional GroupsBenzo[d]thiazole, Pyrazole
Cyclopropyl GroupPresent

Antimicrobial Activity

Research into the antimicrobial properties of compounds similar to this compound has shown promising results against various pathogens. For example, thiazole derivatives have demonstrated significant antibacterial and antifungal activity against resistant strains of Staphylococcus aureus and Candida species .

Case Study: Antibacterial Efficacy

A study conducted on novel thiazole derivatives revealed their structure-dependent antibacterial activity against multidrug-resistant pathogens. The compounds were evaluated using minimal inhibitory concentration (MIC) assays, highlighting their potential as new antimicrobial agents .

Anticancer Activity

The compound's structural features suggest it may interact with key biological targets involved in cancer progression. Pyrazole derivatives have been implicated in inhibiting various kinases that play critical roles in tumor growth and metastasis. For instance, compounds that target protein kinases have shown efficacy in preclinical cancer models .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. This inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, compounds with similar scaffolds have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazole and thiazole rings can significantly influence the compound's potency and selectivity against various targets .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

Compound NameActivity TypeNotable Features
Benzimidazole DerivativesAnticancerBroad-spectrum activity
Thiazole DerivativesAntimicrobialEffective against resistant strains
Pyrazole DerivativesAnticancer/AntimicrobialDiverse biological activities

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole and thiazole exhibit promising anticancer properties. The structural characteristics of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide may enhance its effectiveness against cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth.

Case Study:
A study evaluating similar compounds showed that modifications in the pyrazole ring significantly increased their cytotoxicity against various cancer cell lines, suggesting that this compound could be developed as a potent anticancer agent .

Antimicrobial Properties

Thiazole derivatives are widely recognized for their antimicrobial activities. The compound under review may exhibit similar properties, making it a candidate for developing new antimicrobial agents.

Research Findings:
Studies have demonstrated that compounds with thiazole and pyrazole functionalities possess broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.

Enzyme Inhibition

The compound's structure may allow it to interact with specific enzymes, such as monoamine oxidases (MAOs), which are implicated in various neurological disorders.

Experimental Evidence:
Research has shown that certain pyrazole derivatives can selectively inhibit MAOs, leading to potential therapeutic effects in conditions like depression and anxiety . The binding affinity of this compound to these enzymes warrants further investigation.

Herbicidal Activity

The unique chemical structure of this compound may also lend itself to agricultural applications, particularly as a herbicide or fungicide.

Insights from Research:
Thiazoles have been reported to possess herbicidal properties, indicating that derivatives like this compound could be explored for use in crop protection strategies .

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Ring

The benzo[d]thiazole moiety undergoes nucleophilic substitution at position 2 when exposed to strong nucleophiles like amines or alkoxides. This reactivity is attributed to the electron-withdrawing effect of the adjacent carboxamide group.

Reaction Conditions Outcome Key Observations
KOH/EtOH, reflux (12 h)Replacement of carboxamide with alkoxy groupsModerate yields (45–60%) due to steric hindrance
Ammonia in DMF, 80°C (6 h)Formation of thiazole-2-amine derivativeRequires catalytic Cu(I) for acceleration

Electrophilic Aromatic Substitution

The pyrazin-2-yl substituent directs electrophiles to the pyrazole ring’s 4-position. Halogenation and nitration proceed under controlled conditions:

Halogenation (Cl/Br):

  • Reagents: Cl₂ (g) or Br₂ in CCl₄

  • Position: Pyrazole C4

  • Yield: 70–85% for bromination; lower for chlorination (55%) due to competing side reactions

Nitration:

  • Conditions: HNO₃/H₂SO₄, 0–5°C

  • Product: 4-Nitro-pyrazole derivative

  • Stability: Nitro group reduces pyrazole ring aromaticity, increasing susceptibility to reduction

Hydrolysis of Carboxamide Group

The carboxamide linker hydrolyzes under acidic or basic conditions:

Condition Products Applications
6M HCl, reflux (8 h)Benzo[d]thiazole-6-carboxylic acid + aminePrecursor for ester/amide derivatives
NaOH (aq)/EtOH, 70°C (4 h)Sodium carboxylate + free amineImproved solubility for formulation

Cyclopropyl Ring Reactivity

The cyclopropyl group participates in ring-opening reactions under oxidative or acidic conditions:

Oxidation:

  • Reagent: mCPBA (meta-chloroperbenzoic acid)

  • Product: 1,2-Diketone derivative

  • Mechanism: Epoxidation followed by diol formation and oxidation

Acid-Catalyzed Ring Opening:

  • Conditions: H₂SO₄/CH₃COOH

  • Product: Allylic alcohol

  • Note: Rare due to steric protection by adjacent pyrazole

Coordination with Metal Ions

The pyrazinyl nitrogen and thiazole sulfur act as ligands for transition metals, forming complexes with catalytic or therapeutic potential:

Metal Salt Complex Structure Application
Pd(OAc)₂Square-planar Pd(II) complexSuzuki-Miyaura coupling catalyst
CuCl₂Tetrahedral Cu(II) complexEnhanced antimicrobial activity

Stability Under Environmental Conditions

Critical for pharmaceutical development:

Factor Effect Mitigation Strategy
pH < 3Rapid hydrolysis of carboxamideFormulate as enteric-coated tablets
UV light (254 nm)Degradation via thiazole ring cleavageStore in amber glass, inert atmosphere
Temperature > 80°CCyclopropyl ring isomerizationLyophilization for long-term storage

Functionalization via Cross-Coupling

The pyrazin-2-yl group enables palladium-catalyzed couplings:

Suzuki Reaction:

  • Substrate: 4-Bromo-pyrazole derivative

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

  • Scope: Aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl)

  • Yield: 60–92%

Sonogashira Coupling:

  • Substrate: 4-Iodo-pyrazole

  • Conditions: CuI, PdCl₂(PPh₃)₂, Et₃N

  • Product: 4-Alkynyl derivatives for kinase inhibition studies

This compound’s multifunctional design supports diverse synthetic modifications, making it valuable for developing targeted therapies and catalytic systems. Further studies should explore its behavior under biocatalytic conditions and photoredox environments.

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole and benzothiazole intermediates. Key steps include:
  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or nitriles under reflux (e.g., THF or DMF at 80–100°C) to introduce the 5-cyclopropyl and pyrazin-2-yl groups .
  • Coupling Reactions : Use of coupling agents like EDCI or DCC to link the pyrazole-ethylamine intermediate to the benzo[d]thiazole-6-carboxamide moiety. Triethylamine is often added as a catalyst .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) ensures >95% purity .
  • Optimization : Varying solvent polarity, temperature, and catalyst loading (e.g., BF₃·Et₂O for diazonium salt formation) can improve yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, pyrazine protons at δ 8.5–9.5 ppm) and confirms connectivity .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C=N in pyrazole) validate functional groups .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₁H₂₀N₆O₂S) and purity (>98%) .
  • TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica plates with UV visualization) .

Q. What structural motifs in this compound are hypothesized to influence its biological activity?

  • Methodological Answer :
  • Pyrazole-Pyrazine Core : Enhances π-π stacking with target proteins (e.g., kinase binding pockets) and improves metabolic stability .
  • Benzo[d]thiazole Moiety : Contributes to hydrophobic interactions and may enhance blood-brain barrier permeability .
  • Cyclopropane Substituent : Reduces conformational flexibility, potentially increasing target selectivity .
  • Amide Linker : Facilitates hydrogen bonding with catalytic residues in enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole and benzothiazole moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropyl with methyl/ethyl groups to assess steric effects . Substitute pyrazine with pyridine or phenyl to study electronic impacts .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer proliferation). Use IC₅₀ comparisons to rank potency .
  • Computational Modeling : Dock analogs into target structures (e.g., EGFR or Aurora kinases) using software like AutoDock to correlate substituent effects with binding affinity .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Compound Integrity : Re-test batches via HPLC and NMR to exclude degradation or isomerization artifacts .
  • Cross-Lab Collaboration : Share protocols and reference compounds (e.g., staurosporine as a kinase inhibitor control) to harmonize data .

Q. What strategies are recommended for elucidating the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (LC-MS/MS analysis) .
  • Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biomarker analysis (ALT, AST) .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen databases (e.g., ChEMBL) for similar ligands and their known targets .
  • Machine Learning : Train models on kinase inhibitor datasets to predict polypharmacology risks .
  • Molecular Dynamics Simulations : Simulate binding to off-targets (e.g., hERG channel) to assess arrhythmia risk .

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